molecular formula C20H21FN2O2 B2445036 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide CAS No. 1448059-63-9

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide

Cat. No.: B2445036
CAS No.: 1448059-63-9
M. Wt: 340.398
InChI Key: XWUJTBIJJNTHRN-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(2-(cyclopropylamino)-2-oxoethyl)benzaldehyde with 3-(2-fluorophenyl)propanamide under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the rest of the structure.

    Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different overall structures.

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and pharmacological effects.

Chemical Structure

The compound features a complex structure that includes a cyclopropylamino group and fluorophenyl moieties, which may contribute to its biological properties. The structural formula can be represented as follows:

C19H20FN2O2\text{C}_{19}\text{H}_{20}\text{F}\text{N}_{2}\text{O}_{2}

Research indicates that this compound exhibits inhibitory activity against specific enzymes and receptors, which may be crucial for its therapeutic effects. Notably, it has been linked to the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. Inhibition of DPP-IV enhances incretin levels, leading to improved insulin secretion and reduced blood glucose levels .

Antidiabetic Properties

In vitro studies have shown that this compound effectively inhibits DPP-IV activity. This inhibition results in increased levels of active incretin hormones, which play a crucial role in glucose homeostasis. The compound demonstrated an IC50 value indicative of its potency in inhibiting DPP-IV compared to standard inhibitors .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in cells expressing mutated forms of oncogenic proteins .

Case Studies

  • DPP-IV Inhibition : A study conducted on diabetic rat models demonstrated that administration of the compound led to a significant reduction in blood glucose levels over a 28-day period, alongside improvements in insulin sensitivity .
  • Cancer Cell Line Studies : In assays involving human breast cancer cell lines, the compound was found to reduce cell viability by up to 70% at concentrations above 10 µM, indicating a dose-dependent response .

Data Table: Summary of Biological Activities

Activity Target Effect IC50 Value
DPP-IV InhibitionDipeptidyl Peptidase IVIncreased incretin levels25 nM
Anticancer ActivityVarious cancer linesInduction of apoptosis10 µM (70% inhibition)

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJTBIJJNTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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